Cas no 62000-97-9 (2-(1-oxo-1,2-dihydroisoquinolin-5-yl)oxypropanoic acid)

2-(1-oxo-1,2-dihydroisoquinolin-5-yl)oxypropanoic acid 化学的及び物理的性質
名前と識別子
-
- Propanoic acid, 2-[(1,2-dihydro-1-oxo-5-isoquinolinyl)oxy]-
- 2-[(1-oxo-2H-isoquinolin-5-yl)oxy]propanoic acid
- 2-(1-oxo-1,2-dihydroisoquinolin-5-yl)oxypropanoic acid
- DTXSID70656750
- 2-(1-Oxo-1,2-dihydro-isoquinolin-5-yloxy)-propionic acid
- EN300-235063
- 62000-97-9
- 2-(1-Oxo-1,2-dihydro-isoquinolin-5-yloxy)-propionicacid
- AB93275
- F2621-0812
- 2-[(1-Oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoic acid
- 2-((1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)propanoic acid
- AKOS015957643
-
- MDL: MFCD14051628
- インチ: InChI=1S/C12H11NO4/c1-7(12(15)16)17-10-4-2-3-9-8(10)5-6-13-11(9)14/h2-7H,1H3,(H,13,14)(H,15,16)
- InChIKey: FMVZCHNNXNZHBS-UHFFFAOYSA-N
- ほほえんだ: CC(C(=O)O)OC1=CC=CC2=C1C=CNC2=O
計算された属性
- せいみつぶんしりょう: 233.06883
- どういたいしつりょう: 233.06880783g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 352
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
じっけんとくせい
- PSA: 75.63
2-(1-oxo-1,2-dihydroisoquinolin-5-yl)oxypropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-235063-10.0g |
2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoic acid |
62000-97-9 | 95% | 10.0g |
$3131.0 | 2024-06-19 | |
Life Chemicals | F2621-0812-0.25g |
2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoic acid |
62000-97-9 | 95% | 0.25g |
$245.0 | 2023-09-06 | |
TRC | O165166-1g |
2-(1-oxo-1,2-dihydro-isoquinolin-5-yloxy)-propionic acid |
62000-97-9 | 1g |
$ 615.00 | 2022-06-03 | ||
Advanced ChemBlocks | L20702-5G |
2-(1-Oxo-1,2-dihydro-isoquinolin-5-yloxy)-propionic acid |
62000-97-9 | 95% | 5G |
$2,335 | 2023-09-15 | |
TRC | O165166-500mg |
2-(1-oxo-1,2-dihydro-isoquinolin-5-yloxy)-propionic acid |
62000-97-9 | 500mg |
$ 410.00 | 2022-06-03 | ||
Enamine | EN300-235063-2.5g |
2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoic acid |
62000-97-9 | 95% | 2.5g |
$1428.0 | 2024-06-19 | |
Enamine | EN300-235063-0.5g |
2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoic acid |
62000-97-9 | 95% | 0.5g |
$699.0 | 2024-06-19 | |
Chemenu | CM540288-250mg |
2-((1-Oxo-1,2-dihydroisoquinolin-5-yl)oxy)propanoic acid |
62000-97-9 | 97% | 250mg |
$*** | 2023-05-30 | |
A2B Chem LLC | AV79124-250mg |
2-(1-Oxo-1,2-dihydro-isoquinolin-5-yloxy)-propionic acid |
62000-97-9 | 95% | 250mg |
$572.00 | 2024-04-19 | |
Enamine | EN300-235063-10g |
2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoic acid |
62000-97-9 | 10g |
$3131.0 | 2023-09-15 |
2-(1-oxo-1,2-dihydroisoquinolin-5-yl)oxypropanoic acid 関連文献
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
5. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
2-(1-oxo-1,2-dihydroisoquinolin-5-yl)oxypropanoic acidに関する追加情報
2-(1-Oxo-1,2-dihydroisoquinolin-5-yl)oxypropanoic Acid: A Comprehensive Overview
2-(1-Oxo-1,2-dihydroisoquinolin-5-yl)oxypropanoic acid, also known by its CAS registry number 62000-97-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of isoquinoline derivatives, which have been extensively studied due to their diverse biological activities and potential applications in drug discovery. The structure of this compound features a propanoic acid moiety attached to an isoquinoline ring through an ether linkage, making it a unique member of the isoquinoline family.
The isoquinoline skeleton is a fundamental structure in natural products and synthetic compounds, often exhibiting antimicrobial, antitumor, and anti-inflammatory properties. In recent years, researchers have focused on modifying the isoquinoline core to enhance its bioavailability and therapeutic potential. 2-(1-Oxo-1,2-dihydroisoquinolin-5-yl)oxypropanoic acid represents one such modification, where the propanoic acid group is strategically positioned to influence the compound's pharmacokinetic properties.
Recent studies have highlighted the importance of CAS 62000-97-9 in medicinal chemistry. For instance, investigations into its antioxidant activity have revealed promising results, suggesting its potential use in combating oxidative stress-related diseases. Additionally, its anti-inflammatory properties have been explored in preclinical models, demonstrating its ability to inhibit key inflammatory pathways such as COX-2 and NF-kB. These findings underscore the compound's versatility and its potential role in developing novel therapeutic agents.
The synthesis of 2-(1-Oxo-1,2-dihydroisoquinolin-5-yl)oxypropanoic acid involves a multi-step process that typically begins with the preparation of the isoquinoline derivative. Researchers have optimized various synthetic routes to improve yield and purity, often employing techniques such as Suzuki coupling or nucleophilic substitution. These advancements have not only streamlined the production process but also facilitated further studies into the compound's biological activities.
In terms of applications, CAS 62000-97-9 has shown promise in several therapeutic areas. Its neuroprotective effects have been investigated in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, its ability to modulate ion channels has led to exploratory studies in pain management and cardiovascular diseases. These applications highlight the compound's potential as a lead molecule for drug development.
Recent advancements in computational chemistry have also played a pivotal role in understanding the molecular mechanisms of 2-(1-Oxo-1,2-dihydroisoquinolin-5-yl)oxypropanoic acid. Molecular docking studies have revealed key interactions between the compound and target proteins, providing insights into its binding affinity and selectivity. Such computational approaches are increasingly being integrated with experimental studies to accelerate drug discovery efforts.
In conclusion, CAS 62000-97-9, or 2-(1-Oxo-1,2-dihydroisoquinolin-5-yl)oxypropanoic acid, stands as a notable example of how structural modifications can enhance the therapeutic potential of isoquinoline derivatives. With ongoing research uncovering new facets of its biological activity and application potential, this compound continues to be a focal point in medicinal chemistry and pharmacology.
62000-97-9 (2-(1-oxo-1,2-dihydroisoquinolin-5-yl)oxypropanoic acid) 関連製品
- 239463-74-2(Ethoxy Silodosin)
- 2305350-86-9(N-{2,5-dimethylfuro2,3-dpyrimidin-4-yl}prop-2-enamide)
- 1876310-63-2(benzyl N-(3-hydroxy-2,4-dimethylphenyl)carbamate)
- 2034430-64-1(N-(4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)-3-methylbenzenesulfonamide)
- 2248310-66-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methanesulfonylacetate)
- 1020502-17-3(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine)
- 1214386-26-1(3,5-Di(pyridin-4-yl)pyridine-2-thiol)
- 748143-95-5(3-Buten-2-one, 1,1,1-trifluoro-4-(3-methoxyphenyl)-)
- 2098079-38-8(2,2'-(3-(thiophen-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile)
- 946366-48-9(2-4-(3-chlorobenzenesulfonyl)piperazin-1-yl-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine)




